molecular formula C₇H₁₂O₂ B1140428 (E)-5-methylhex-2-enoic acid CAS No. 41653-96-7

(E)-5-methylhex-2-enoic acid

Cat. No. B1140428
CAS RN: 41653-96-7
M. Wt: 128.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of (E)-5-Methylhex-2-enoic acid and its analogues has been extensively studied, revealing various methods for its preparation. Burk et al. (2003) developed an enantioselective synthesis pathway for a structurally similar compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizing asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst, highlighting a potential strategy for synthesizing (E)-5-Methylhex-2-enoic acid derivatives (Burk et al., 2003). Jessen, Selvig, and Valsborg (2001) demonstrated a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, providing a base for further exploration into the synthesis of related compounds (Jessen, Selvig, & Valsborg, 2001).

Molecular Structure Analysis

Studies on molecular structure are crucial for understanding the properties and reactivity of (E)-5-Methylhex-2-enoic acid. Although specific research focusing solely on the molecular structure of (E)-5-Methylhex-2-enoic acid was not found in the provided papers, the methodologies used in these studies, such as X-ray crystallography and NMR spectroscopy, are fundamental techniques for analyzing the molecular structure of chemical compounds. These techniques can provide detailed information on the spatial arrangement of atoms within a molecule, which is essential for predicting chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving (E)-5-Methylhex-2-enoic acid derivatives highlight the compound's versatility. For instance, the work by Das et al. (2006) on the stereoselective synthesis of trisubstituted (E)-2-methylalk-2-enoic acids from unactivated Baylis–Hillman adducts offers insights into the reactivity of similar compounds and their potential for creating complex molecular structures (Das et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of (E)-5-Methylhex-2-enoic acid, including acidity, basicity, and reactivity towards various chemical agents, can be inferred from its functional groups. The presence of the enoic acid moiety suggests that it would exhibit typical carboxylic acid reactivity, such as forming esters with alcohols and amides with amines. The research by Kwon, Hong, and Yoon (2000) on the enantiomeric selective synthesis of a related compound, (S)-2-methylbutanoic acid methyl ester, using lipases, demonstrates the potential for biocatalytic approaches to modify (E)-5-Methylhex-2-enoic acid and explore its chemical properties (Kwon, Hong, & Yoon, 2000).

Scientific Research Applications

  • Photoisomerization and Charge Localization : Research has shown that protonated forms of related compounds like 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid undergo rapid cis/trans isomerization and a slower conversion to related cations, which aligns with excited state twisting and charge localization models (Childs et al., 1983).

  • Biosynthesis Studies : Investigations into the biosynthesis of similar compounds, such as 2-amino-4-methylhex-4-enoic acid in Aesculus californica, have revealed that isoleucine is an effective precursor, offering insights into potential biosynthetic pathways (Fowden & Mazelis, 1971).

  • Synthesis of Labelled Analogues : Methods for synthesizing N-protected, labelled analogues of (2E)-5-amino-5-methylhex-2-enoic acids have been developed, facilitating research into the structure and function of these compounds (Jessen, Selvig, & Valsborg, 2001).

  • Lactonisation and Intramolecular Acylation : Certain branched-chain and cyclic alkenoic acids, including 4-methylhex-4-enoic and 5-methylhex-4-enoic acids, have been shown to undergo skeletal rearrangements during lactonisation or intramolecular acylation, providing insights into their chemical behavior (Ansell, Emmett, & Grimwood, 1969).

  • Enantioselective Synthesis : Studies have explored the enantioselective synthesis of compounds like (S)-(+)-3-aminomethyl-5-methylhexanoic acid, indicating the potential for producing specific enantiomers of related compounds for pharmaceutical applications (Burk et al., 2003).

Safety And Hazards

The safety and hazards associated with “(E)-5-methylhex-2-enoic acid” are not specified in the search results . For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

(E)-5-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUQCQZQRXJLF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-methylhex-2-enoic acid

Citations

For This Compound
4
Citations
F **e, AF Kiefer, AKH Hirsch, OV Kalinina, C Fu… - Cell Reports Physical …, 2023 - cell.com
Icumazoles are potent antifungal polyketides with intriguing structural features. Here, we present the polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) hybrid …
Number of citations: 1 www.cell.com
E Tovar-Gudiño, R Morales-Nava… - Canadian Journal of …, 2014 - cdnsciencepub.com
We have explored in this work the conjugate addition of diethylaluminum cyanide (Nagata’s reagent) to an N-enoyl system bearing the (R)-4-phenyl-2-oxazolidinone chiral auxiliary. …
Number of citations: 8 cdnsciencepub.com
M Kreibich, D Petrović, R Brückner - The Journal of Organic …, 2018 - ACS Publications
The Cs 2 CO 3 -mediated annulations (“Deslongchamps annulations”) of three spirocyclic benzoquinone monoketals 5b–d with an ester or acyl substituent at C-2 to two tert-butyl esters …
Number of citations: 6 pubs.acs.org
JM Concellón, C Concellón - The Journal of Organic Chemistry, 2006 - ACS Publications
A promoted SmI 2 direct reaction of dibromoacetic acid with different aldehydes, followed by an elimination reaction also promoted by samarium diiodide, affords (E)-α,β-unsaturated …
Number of citations: 30 pubs.acs.org

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